2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
CAS No.: 96683-95-3
Cat. No.: VC4567306
Molecular Formula: C10H13NO5
Molecular Weight: 227.216
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96683-95-3 |
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Molecular Formula | C10H13NO5 |
Molecular Weight | 227.216 |
IUPAC Name | 2-[ethoxycarbonyl(furan-2-ylmethyl)amino]acetic acid |
Standard InChI | InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13) |
Standard InChI Key | STTIUFGEAKGSBM-UHFFFAOYSA-N |
SMILES | CCOC(=O)N(CC1=CC=CO1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a glycine backbone substituted with an ethoxycarbonyl group (-OCOCH) and a furan-2-ylmethyl moiety at the nitrogen atom. The furan ring introduces aromaticity and potential π-π stacking interactions, while the ethoxycarbonyl group enhances stability against enzymatic degradation . Key structural attributes include:
Property | Value |
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Molecular formula | |
Molecular weight | 227.21 g/mol |
Functional groups | Ethoxycarbonyl, carboxylic acid, furan |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step protocols leveraging protection-deprotection strategies:
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Glycine Functionalization:
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Optimized Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0–25°C to minimize side reactions.
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Catalysts: Triethylamine or diisopropylethylamine to scavenge HBr generated during alkylation.
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Example Reaction Scheme:
Analytical Characterization
While specific spectral data are unavailable for this compound, analogous derivatives are typically characterized using:
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NMR Spectroscopy: and NMR to confirm substitution patterns .
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HPLC: Purity assessment (e.g., 95% purity reported for structurally related compounds) .
Comparative Analysis with Structural Analogs
The furan substitution in 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid enhances aromatic interactions compared to alkyl-substituted analogs, potentially improving target binding affinity .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.
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Toxicity: No data available on acute or chronic toxicity.
Research Priorities
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Mechanistic Studies: Elucidate interactions with biological targets using molecular docking and in vitro assays.
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Synthetic Optimization: Develop greener protocols (e.g., microwave-assisted synthesis) to improve yields.
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Material Applications: Explore use in stimuli-responsive polymers or MOFs.
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